N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including benzofuran, triazole, and benzothiazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 1-benzofuran-2-yl-4-methyl-1,2,4-triazole and 6-acetamido-1,3-benzothiazole. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and acylation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the scalability of the process is ensured by employing robust reaction conditions and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, facilitated by the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- **2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE lies in its multi-functional structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H18N6O3S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H18N6O3S2/c1-12(29)23-14-7-8-15-18(10-14)33-21(24-15)25-19(30)11-32-22-27-26-20(28(22)2)17-9-13-5-3-4-6-16(13)31-17/h3-10H,11H2,1-2H3,(H,23,29)(H,24,25,30) |
InChI Key |
JUBFHCNHGVCADV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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